D-Tyrosine, N-benzoyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Tyrosine, N-benzoyl- is a derivative of the amino acid tyrosine, where the amino group is protected by a benzoyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of D-Tyrosine, N-benzoyl- typically involves the protection of the amino group of D-tyrosine using benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified using techniques such as recrystallization or chromatography .
Industrial Production Methods: Industrial production of D-Tyrosine, N-benzoyl- follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .
Analyse Chemischer Reaktionen
Types of Reactions: D-Tyrosine, N-benzoyl- undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The benzoyl group can be reduced to yield the free amino group.
Substitution: The benzoyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like acyl chlorides or anhydrides in the presence of a base.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Free D-tyrosine.
Substitution: Various N-protected tyrosine derivatives.
Wissenschaftliche Forschungsanwendungen
D-Tyrosine, N-benzoyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Studied for its role in enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a reagent in analytical chemistry
Wirkmechanismus
The mechanism of action of D-Tyrosine, N-benzoyl- involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes like tyrosinase, which catalyzes its conversion to L-DOPA, a precursor for neurotransmitters such as dopamine. This conversion is crucial for understanding its role in metabolic pathways and its potential therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
L-Tyrosine: The natural form of tyrosine, which is a precursor for neurotransmitters and hormones.
N-Acetyl-D-Tyrosine: Another protected form of tyrosine with different protecting groups.
N-Benzoyl-L-Tyrosine: The L-isomer of the compound, which has different biological activities
Comparison: D-Tyrosine, N-benzoyl- is unique due to its specific stereochemistry and the presence of the benzoyl protecting group. This makes it more stable and less prone to degradation compared to its unprotected counterparts. Additionally, the benzoyl group can be selectively removed under mild conditions, making it a versatile intermediate in synthetic chemistry .
Eigenschaften
CAS-Nummer |
64896-36-2 |
---|---|
Molekularformel |
C16H15NO4 |
Molekulargewicht |
285.29 g/mol |
IUPAC-Name |
(2R)-2-benzamido-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C16H15NO4/c18-13-8-6-11(7-9-13)10-14(16(20)21)17-15(19)12-4-2-1-3-5-12/h1-9,14,18H,10H2,(H,17,19)(H,20,21)/t14-/m1/s1 |
InChI-Schlüssel |
KUUUDPTUEOKITK-CQSZACIVSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C(=O)N[C@H](CC2=CC=C(C=C2)O)C(=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.